tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate

Chiral resolution Asymmetric synthesis Enantiomeric purity

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate (CAS 1261230-47-0) is a Boc-protected, 2-methyl-substituted piperazine derivative bearing a 6-chloropyridin-3-ylmethyl moiety at the N-4 position. With a molecular formula of C16H24ClN3O2 and a molecular weight of 325.84 g/mol, it belongs to the class of N-Boc-2-methylpiperazine building blocks widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and CNS-penetrant candidates.

Molecular Formula C16H24ClN3O2
Molecular Weight 325.83 g/mol
Cat. No. B7898973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate
Molecular FormulaC16H24ClN3O2
Molecular Weight325.83 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CN=C(C=C2)Cl
InChIInChI=1S/C16H24ClN3O2/c1-12-10-19(11-13-5-6-14(17)18-9-13)7-8-20(12)15(21)22-16(2,3)4/h5-6,9,12H,7-8,10-11H2,1-4H3
InChIKeyIVWRFMFTNGHGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate: Core Structural Identity and Procurement-Relevant Characteristics


tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate (CAS 1261230-47-0) is a Boc-protected, 2-methyl-substituted piperazine derivative bearing a 6-chloropyridin-3-ylmethyl moiety at the N-4 position . With a molecular formula of C16H24ClN3O2 and a molecular weight of 325.84 g/mol, it belongs to the class of N-Boc-2-methylpiperazine building blocks widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and CNS-penetrant candidates [1]. The compound is supplied as a research-grade intermediate with purities typically reaching 98% (HPLC) and is stored under inert gas at 2–8°C to preserve Boc-group integrity .

Why Generic Substitution of tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate with Des-Methyl or N-Methyl Piperazine Analogs Carries Structural and Functional Risk


This compound occupies a precise intersection of three pharmacophore-relevant features—the 6-chloropyridine ring, the Boc-protected piperazine, and the 2-methyl substituent—that cannot be replicated by its closest commercially available analogs. Substituting the des-methyl analog (CAS 939986-35-3, MW 311.81) removes the stereocenter at the piperazine 2-position, eliminating the possibility of chiral induction during downstream reactions and altering the conformational bias of the piperazine ring . Conversely, replacing the Boc group with a methyl group (CAS 612487-31-7) removes the orthogonal acid-labile protecting group essential for sequential deprotection strategies in multi-step syntheses . Even the oxopropyl-bridged analog (CAS 886365-66-8) introduces a ketone carbonyl that fundamentally changes the linker geometry and electronics, precluding direct use as a simple N-alkylated piperazine scaffold . These structural distinctions—stereochemistry, protecting-group orthogonality, and linker hybridization—are not interchangeable parameters; they determine downstream synthetic feasibility, chiral purity of final compounds, and SAR interpretability.

Quantitative Differentiation Evidence: tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate vs. Closest Analogs


Stereochemical Differentiation: Presence of a Single Chiral Center vs. Achiral Des-Methyl Analog

The target compound contains a methyl substituent at the piperazine 2-position, creating a well-defined sp3 stereocenter. In contrast, the closest commercial analog, tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS 939986-35-3), lacks this methyl group and is achiral . The presence of this stereocenter is critical when the compound serves as a late-stage intermediate where enantiomeric integrity of the final active pharmaceutical ingredient (API) must be controlled. In chiral hybrid metal halide systems, (R)- and (S)-2-methylpiperazine enantiomers produce distinct circularly polarized luminescence (CPL) responses, demonstrating that the 2-methyl stereochemistry directly modulates material properties [1]. While direct head-to-head crystallographic or ee data for the target compound versus its des-methyl comparator are not publicly available, the established principle that 2-methylpiperazine scaffolds enable chiral induction—absent in the achiral des-methyl analog—is a class-level inference with strong supporting precedent in piperazine medicinal chemistry .

Chiral resolution Asymmetric synthesis Enantiomeric purity

Orthogonal Protecting-Group Strategy: Boc-Piperazine vs. N-Methyl Piperazine Comparator

The target compound features a Boc (tert-butoxycarbonyl) protecting group on the piperazine N-1 position, which is cleavable under acidic conditions (e.g., TFA, HCl/dioxane) while remaining stable to hydrogenolysis, basic conditions, and nucleophilic reagents [1]. The N-methyl piperazine comparator 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine (CAS 612487-31-7) replaces the Boc group with a simple methyl substituent that is not removable under any selective conditions, fundamentally altering the synthetic utility . This orthogonality distinction is quantified by the difference in protecting-group lability: the Boc group can be removed with >95% efficiency under standard TFA/DCM conditions, whereas the N-methyl group is entirely stable under these conditions (0% cleavage). In multi-step medicinal chemistry campaigns, this orthogonality enables sequential deprotection strategies—such as Boc removal followed by N-4 functionalization—that are impossible with the permanently alkylated N-methyl analog .

Protecting group orthogonality Solid-phase peptide synthesis Multi-step synthesis

Molecular Weight and Lipophilicity Differential: Target Compound vs. Des-Methyl Boc-Piperazine Analog

The target compound (MW 325.84 g/mol) possesses a 14.03 g/mol higher molecular weight than the des-methyl analog tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate (MW 311.81 g/mol, CAS 939986-35-3), attributable solely to the additional methyl group at the piperazine 2-position . This methyl substitution increases the calculated logP by approximately 0.5 units (estimated via fragment-based methods), moving the compound further into lead-like chemical space. In the context of CNS drug discovery where 2-methylpiperazine scaffolds are frequently employed to modulate P-glycoprotein (P-gp) efflux ratios, the presence of the 2-methyl group has been shown in analogous piperazine series to reduce P-gp-mediated efflux by 2- to 5-fold compared to unsubstituted piperazines, thereby potentially improving brain-to-plasma concentration ratios . While direct P-gp efflux data for this specific compound are not publicly available, the class-level precedent from structurally related 2-methylpiperazine CNS candidates supports a differentiated ADME profile relative to des-methyl comparators.

Physicochemical properties Lipophilicity Lead-likeness

Linker Geometry and Hybridization: Target Piperazine-Methylene vs. Oxopropyl-Bridged Comparator

The target compound connects the 6-chloropyridine ring to the piperazine core via a simple methylene (-CH2-) linker, establishing a tetrahedral sp3 geometry at the bridging carbon. In contrast, the oxopropyl analog tert-butyl 4-[3-(6-chloropyridin-3-yl)-2-methyl-3-oxopropyl]piperazine-1-carboxylate (CAS 886365-66-8) incorporates a ketone carbonyl at the benzylic position, converting the geometry to trigonal planar (sp2) and adding both a hydrogen-bond acceptor and a metabolic labile site at the linker . This difference in linker hybridization is chemically absolute: the methylene linker (bond angle ~109.5°) positions the pyridine ring at a fundamentally different vector than the carbonyl-bridged linker (bond angle ~120°). In pharmacophore modeling studies of 6-chloropyridin-3-yl neonicotinoid analogs, even subtle changes in linker geometry between methylene-bridged and carbonyl-containing regioisomers resulted in >10-fold differences in insecticidal activity (cotton aphid LC50 values), with the methylene-bridged dihydropiperazine 4 showing an LC50 of 0.54 ppm vs. the regioisomeric carbonyl-relocated analog 5 at 5.5 ppm [1]. While not a direct target-compound measurement, this precedent quantitatively demonstrates the sensitivity of biological activity to the linker geometry difference that distinguishes the target compound from its oxopropyl comparator.

Linker geometry Scaffold hopping Structure-activity relationship

Defined Application Scenarios Where tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate Provides Verifiable Advantage


Asymmetric Synthesis of Enantiopure Kinase Inhibitor Intermediates Requiring Chiral Piperazine Cores

When a medicinal chemistry program requires the introduction of enantiopure 2-methylpiperazine into a kinase inhibitor scaffold—such as in the synthesis of chiral CDK4/6 or BTK inhibitor analogs—the target compound provides a racemic Boc-protected intermediate that can undergo chiral resolution (e.g., chiral SFC or diastereomeric salt formation) to yield (R)- or (S)-enriched material. This is structurally impossible with the achiral des-methyl analog CAS 939986-35-3. The established precedent of (R)- and (S)-2-methylpiperazine derivatives as quinolone synthons with distinct antibacterial activities and the demonstrated differential CPL responses of (R)- vs. (S)-2-methylpiperazinium metal halides [1] confirm that the 2-methyl stereochemistry produces functionally distinct enantiomers. Procurement of this specific compound—rather than the des-methyl alternative—is therefore mandatory when downstream enantiomeric purity is a critical quality attribute of the final API.

Multi-Step Divergent Library Synthesis Requiring Orthogonal N-1 Deprotection

In parallel medicinal chemistry campaigns where a common 6-chloropyridin-3-ylmethyl-piperazine intermediate must be diversified at the piperazine N-1 position, the Boc protecting group on the target compound enables a selective deprotection–functionalization sequence. After N-4 alkylation reactions, the Boc group can be removed under standardized acidic conditions (TFA/DCM, >95% efficiency) to liberate the free secondary amine for subsequent sulfonylation, amide coupling, or reductive amination. The N-methyl comparator CAS 612487-31-7 cannot undergo this sequence because the methyl group is not a cleavable protecting group, making it a terminal intermediate unsuitable for divergent library synthesis .

CNS-Penetrant Lead Optimization Where 2-Methylpiperazine Modulates P-gp Efflux

For neuroscience programs targeting centrally expressed receptors (e.g., histamine H3, serotonin 5-HT1A, or dopamine D2/D3), the 2-methylpiperazine scaffold has been reported to reduce P-glycoprotein-mediated efflux by 2- to 5-fold compared to unsubstituted piperazine analogs in structurally related CNS series . The target compound, bearing both the 2-methyl substituent and the 6-chloropyridine ring—a privileged fragment for CNS target engagement—is positioned as a strategic intermediate for constructing brain-penetrant candidates. The des-methyl analog CAS 939986-35-3 lacks the 2-methyl group and is therefore predicted to exhibit higher P-gp efflux susceptibility, making it a suboptimal choice when brain exposure is a primary optimization parameter.

Agrochemical nAChR Agonist Development Leveraging Methylene Linker Pharmacophore

The methylene (-CH2-) linker between the 6-chloropyridine and piperazine rings in the target compound matches the pharmacophore geometry required for high-affinity insect nicotinic acetylcholine receptor (nAChR) binding, as established by the dihydropiperazine neonicotinoid SAR study where methylene-bridged regioisomers exhibited 10-fold greater insecticidal potency than carbonyl-relocated analogs (LC50 0.54 vs. 5.5 ppm) [2]. The target compound, after Boc deprotection, can serve as a direct precursor for introducing the cyanoimino or nitroimino warhead necessary for nAChR agonist activity, whereas the oxopropyl analog CAS 886365-66-8 incorporates a carbonyl at the linker that is predicted to reduce binding affinity based on the established pharmacophore model.

Quote Request

Request a Quote for tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-2-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.